2-Fluoro-5-iodobenzaldehyde
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Overview
Description
2-Fluoro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO. It is a fluorinated and iodinated derivative of benzaldehyde, characterized by the presence of both a fluorine and an iodine atom on the benzene ring. This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-iodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of 2-fluorobenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . Another method involves the fluorination of 5-iodobenzaldehyde using a fluorinating agent like Selectfluor .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination and fluorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of 2-fluoro-5-aminobenzaldehyde or 2-fluoro-5-thiobenzaldehyde.
Oxidation: Formation of 2-fluoro-5-iodobenzoic acid.
Reduction: Formation of 2-fluoro-5-iodobenzyl alcohol.
Scientific Research Applications
2-Fluoro-5-iodobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodobenzaldehyde depends on its specific applicationFor example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The fluorine and iodine atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Fluoro-5-iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
2-Fluoro-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-Fluoro-5-bromobenzaldehyde: Contains a bromine atom instead of iodine.
2-Iodobenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties that are valuable in various applications .
Properties
IUPAC Name |
2-fluoro-5-iodobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRCCQCPGMMGPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584234 |
Source
|
Record name | 2-Fluoro-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-76-0 |
Source
|
Record name | 2-Fluoro-5-iodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146137-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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